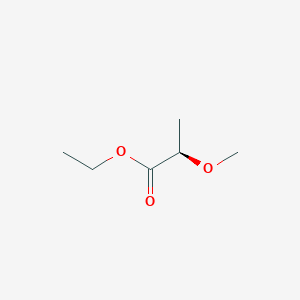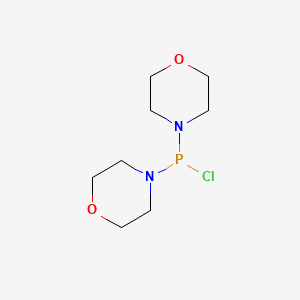![molecular formula C14H9F3O3 B1607755 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid CAS No. 480425-31-8](/img/structure/B1607755.png)
3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid
Overview
Description
3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid, also known as TFAFAA, is an organic acid with a molecular formula of C14H9F3O3. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antimalarial Agents
One notable application of derivatives similar to 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid is in the development of novel antimalarial agents. A study demonstrated that a derivative, specifically the trifluoromethyl substituted version, showed significant activity against the multi-drug resistant Plasmodium falciparum strain Dd2 with an IC(50) of 47 nM, highlighting its potential as a lead compound in antimalarial drug development (Wiesner et al., 2003).
Conformational Analysis
The compound and its derivatives have also been subject to conformational studies to understand their structural properties better. Research on (E)-α-phenyl-β-(2-furyl) acrylic acids, including derivatives similar to 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid, has shown that these compounds exist in preferred conformations, which is crucial for designing drugs with specific biological activities (Fisichella et al., 1975).
Antibacterial Activities
Further, derivatives of 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid have been synthesized and tested for their antibacterial activities. Studies have found that some of these derivatives exhibit strong antibacterial activities against Staphylococcus aureus, showcasing their potential in developing new antibacterial compounds (Hirao et al., 1971).
Material Science Applications
In material science, the 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid derivatives have been used in the synthesis and characterization of novel materials. For example, glass fiber reinforced composites have been developed from derivatives, demonstrating applications beyond pharmaceuticals into advanced materials research (Raval et al., 2002).
Thermodynamic Properties
The study of thermodynamic properties of isomeric derivatives has also been a focus, contributing to the optimization of synthesis, purification, and application processes. This research provides insights into the theoretical knowledge of these compounds, necessary for practical applications and further chemical studies (Dibrivnyi et al., 2019).
properties
IUPAC Name |
3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-10(11)12-7-5-9(20-12)6-8-13(18)19/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHMEYXWUKCAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381667 | |
| Record name | 3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-[2-(Trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid | |
CAS RN |
480425-31-8 | |
| Record name | 3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[5-(2-(Trifluoromethyl)phenyl)furan-2-yl]-acrylic acid, predominantly trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B1607672.png)

![11-Bromo-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaene](/img/structure/B1607676.png)






![3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid](/img/structure/B1607687.png)
![3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid](/img/structure/B1607688.png)

![4-[[(4-Chloro-2,5-dimethylphenyl)sulfonyl]methyl]aniline](/img/structure/B1607690.png)
